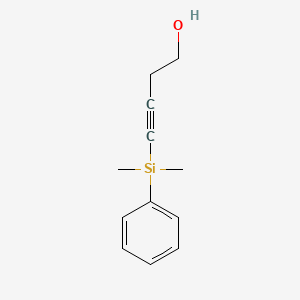

3-Butyn-1-ol, 4-(dimethylphenylsilyl)-

Description

Significance of Organosilicon Compounds in Modern Chemical Research

Organosilicon compounds, characterized by the presence of a carbon-silicon (C-Si) bond, have become cornerstones of modern chemical research and industry. researchgate.netchem-station.com The pioneering work of Frederic Kipping in the early 20th century laid the groundwork for a field that has since blossomed, impacting areas from materials science to medicinal chemistry. rsc.org The C-Si bond is longer and weaker than a carbon-carbon bond, and it exhibits a degree of polarization due to the differing electronegativity of carbon and silicon. rsc.org This unique bonding imparts distinct chemical properties, such as thermal stability, hydrophobicity, and controlled reactivity, which chemists have adeptly exploited. chem-station.comnih.gov

In synthetic organic chemistry, organosilicon compounds are widely utilized as protecting groups, activating groups, and synthetic intermediates. researchgate.netmasterorganicchemistry.com Silyl (B83357) ethers, for instance, are among the most common protecting groups for alcohols due to their ease of installation and selective removal under specific conditions, often using fluoride (B91410) ions which exploit the exceptional strength of the silicon-fluorine (Si-F) bond. chem-station.commasterorganicchemistry.com Furthermore, the steric and electronic properties of the substituents on the silicon atom can be fine-tuned to control the reactivity and selectivity of chemical transformations. nih.gov This tunability has led to the development of a vast array of silicon-based reagents that facilitate challenging synthetic steps, enabling the efficient synthesis of complex natural products and pharmaceuticals. researchgate.netnih.gov

Structural Features and Synthetic Utility of Silylated Alkynols

Silylated alkynols are bifunctional molecules that possess both a hydroxyl (-OH) group and a silicon-substituted alkyne moiety. This combination of functional groups within a single molecule provides a powerful platform for diverse synthetic transformations. The silyl group, often a bulky substituent like trimethylsilyl (B98337) (TMS), triethylsilyl (TES), or in this article's focus, dimethylphenylsilyl, serves several critical roles.

Firstly, the silyl group acts as a protecting group for the terminal alkyne. researchgate.net Terminal alkynes have an acidic proton that is incompatible with many organometallic and basic reagents. By replacing this proton with a silyl group, the alkyne is rendered inert to these conditions, allowing for selective reactions at other sites of the molecule, such as the hydroxyl group. masterorganicchemistry.comresearchgate.net

Secondly, the steric bulk of the silyl group can influence the stereochemical outcome of reactions occurring at or near the alkynol functionality. nih.gov This directing effect is a valuable tool in asymmetric synthesis for creating specific stereoisomers of a target molecule.

Thirdly, the silyl group can be strategically removed or transformed. Cleavage of the C-Si bond, typically with fluoride ions or under acidic/basic conditions, regenerates the terminal alkyne, which can then participate in a variety of coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings. chem-station.com Alternatively, the silyl group itself can participate in reactions, for example, in palladium-catalyzed cross-coupling reactions.

The hydroxyl group of silylated alkynols can be oxidized to the corresponding aldehyde or ketone, or it can be used as a nucleophile in esterification, etherification, or substitution reactions. The interplay between the protected alkyne and the reactive alcohol allows for a wide range of synthetic manipulations, making silylated alkynols valuable intermediates in the synthesis of natural products, polymers, and functional materials.

Overview of Academic Research Perspectives on 3-Butyn-1-ol (B147353), 4-(dimethylphenylsilyl)-

While extensive research exists for a wide range of silylated alkynols, academic literature specifically detailing the synthesis and application of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is less prevalent than for its trimethylsilyl analogue. However, its chemical properties and synthetic utility can be reliably inferred from the well-established chemistry of similar compounds. The presence of the dimethylphenylsilyl group, as opposed to the more common trimethylsilyl group, offers distinct electronic and steric properties that can be advantageous in specific synthetic contexts.

Physicochemical Properties:

The key physicochemical properties of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- are summarized in the table below. These properties are crucial for its handling, reactivity, and analysis.

| Property | Value/Description |

| Molecular Formula | C₁₂H₁₆OSi |

| Molecular Weight | 204.34 g/mol |

| IUPAC Name | 4-(dimethyl(phenyl)silyl)but-3-yn-1-ol |

| Appearance | Expected to be a colorless to pale yellow liquid |

| Boiling Point | Estimated ~200–220°C |

| Solubility | Miscible in common organic solvents like THF, DCM, and ethers |

Synthesis:

The synthesis of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- would typically follow established procedures for the silylation of terminal alkynols. A common method involves the deprotonation of 3-butyn-1-ol with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., ethylmagnesium bromide), followed by quenching the resulting acetylide with chlorodimethylphenylsilane (B1200534). orgsyn.org

Step 1: Deprotonation of 3-butyn-1-ol to form the corresponding alkoxide and acetylide. Step 2: Reaction of the dianion with chlorodimethylphenylsilane to introduce the silyl group at the terminal alkyne position.

The choice of base and reaction conditions is critical to achieve high yields and avoid side reactions.

Synthetic Applications and Research Interest:

The research interest in 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- stems from its potential as a versatile building block in organic synthesis. The dimethylphenylsilyl group provides a different level of steric hindrance and electronic character compared to alkylsilyl groups. The phenyl group can participate in π-stacking interactions and can be electronically modified, which may influence the reactivity of the alkyne.

Specific research applications, while not extensively documented for this exact compound, can be extrapolated from related structures:

Cross-Coupling Reactions: After potential conversion of the hydroxyl group to a leaving group, the molecule could be used in various cross-coupling reactions. The silyl group can be retained or cleaved as needed for subsequent transformations.

Synthesis of Complex Alcohols: The alkyne can be subjected to reactions such as carbometalation or hydrometalation, followed by reaction with an electrophile to generate more complex substituted allylic alcohols.

Click Chemistry: Following deprotection of the silyl group to reveal the terminal alkyne, the molecule can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," to form triazoles.

The dimethylphenylsilyl group is also known to have different cleavage conditions compared to the trimethylsilyl group, offering an additional layer of synthetic flexibility when multiple silyl-protected groups are present in a molecule (orthogonality). While direct, in-depth research on 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is limited, its structural features firmly place it within the valuable class of silylated alkynols, with its unique silyl substituent offering potential advantages for specialized applications in advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

CAS No. |

492440-09-2 |

|---|---|

Molecular Formula |

C12H16OSi |

Molecular Weight |

204.34 g/mol |

IUPAC Name |

4-[dimethyl(phenyl)silyl]but-3-yn-1-ol |

InChI |

InChI=1S/C12H16OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9,13H,6,10H2,1-2H3 |

InChI Key |

XPTQSQAQPQPDHL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C#CCCO)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butyn 1 Ol, 4 Dimethylphenylsilyl and Analogous Silylated Alkynols

Strategies for Carbon-Silicon Bond Formation in Alkynes

The introduction of a silyl (B83357) group onto a terminal alkyne is a fundamental transformation in the synthesis of silylated alkynols. Several powerful methods have been developed to achieve this, each with its own set of advantages and substrate scope.

Transition-Metal Catalyzed Silylation of Terminal Alkynes

Transition-metal catalysis offers a highly efficient and selective means of forming carbon-silicon bonds. A variety of metals have been shown to catalyze the direct silylation of terminal alkynes. One notable method involves the use of zinc halides to mediate the direct silylation of terminal alkynes with aminosilanes, providing an efficient route to a wide range of silylalkynes in good to very high yields. This approach is advantageous as it tolerates base- and nucleophile-sensitive functionalities, which can be problematic in traditional methods that rely on strong bases like organolithium or Grignard reagents.

The reaction is believed to proceed through an electrophilic pathway, a notion supported by mechanistic studies. Optimal conditions for this transformation often involve the use of solvents like THF or 1,4-dioxane with Lewis acids such as ZnCl₂, ZnBr₂, or ZnI₂. This method has been successfully applied to both aryl and alkyl alkynes and is scalable.

| Catalyst System | Silylating Agent | Substrate Scope | Yield (%) | Reference |

| ZnX₂ (X = Cl, Br, I) | Aminosilanes | Aryl and alkyl terminal alkynes | High | |

| CuCl | Hydrosilanes | Terminal alkynes | Very good | |

| Ruthenium Complexes | Hydrosilanes | Terminal and internal alkynes | Good to excellent |

C-H Activation and Directed Silylation Approaches to Alkynes

Direct functionalization of C-H bonds represents an atom-economical and increasingly popular strategy in organic synthesis. For the silylation of terminal alkynes, C(sp)-H activation provides a direct route to silylacetylenes. Both transition-metal-catalyzed and metal-free approaches have been developed.

Transition-metal-free catalytic systems have emerged as an environmentally benign alternative. For instance, potassium bis(trimethylsilyl)amide (KHMDS) can catalyze the C-H silylation of terminal alkynes using bis(trimethylsilyl)acetylene (BTMSA) as the silyl source. This reaction proceeds at room temperature and affords a range of trimethylsilylated acetylenes in good to excellent yields. Another metal-free approach utilizes a combination of B(C₆F₅)₃ and an organic base like triethylenediamine (DABCO) to catalyze the C(sp)-H silylation of terminal alkynes with hydrosilanes.

Carboxylate-catalyzed methods have also been reported, using a quaternary ammonium pivalate as the catalyst and N,O-bis(silyl)acetamides as the silylating agents under mild conditions. This protocol tolerates a variety of functional groups.

Unexpected C-H activation has also been observed in reactions of tertiary aliphatic cations with silylated alkynes, leading to the formation of cyclooctane-fused cyclobutenes, highlighting the diverse reactivity patterns of these compounds.

| Catalyst/Reagent | Silylating Agent | Key Features | Reference |

| KHMDS | Bis(trimethylsilyl)acetylene | Transition-metal-free, room temperature | |

| B(C₆F₅)₃ / DABCO | Hydrosilanes | Metal-free, catalytic C(sp)-H functionalization | |

| Quaternary ammonium pivalate | N,O-bis(silyl)acetamides | Metal-free, mild conditions |

Hydrosilylation of Unsaturated Systems to Form Organosilicon Alkenes

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a powerful and atom-economical method for synthesizing organosilicon compounds. When applied to alkynes, hydrosilylation can yield vinylsilanes, which are valuable synthetic intermediates. The regioselectivity and stereoselectivity of alkyne hydrosilylation can often be controlled by the choice of catalyst.

Ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, have proven to be highly efficient catalysts for the hydrosilylation of a wide range of alkynes. This catalyst can promote the trans-addition of silanes to internal alkynes with high regioselectivity. For terminal alkynes, this ruthenium catalyst can afford α-vinylsilanes (1,1-disubstituted vinylsilanes) with good regioselectivity. The hydroxyl group in propargylic, homopropargylic, and bis-homopropargylic alcohols can direct the regioselectivity of the hydrosilylation, providing access to vinylsilanes that can be further oxidized to ketones or α-hydroxy ketones.

Metal-free hydrosilylation of alkynes has also been achieved using catalysts like B(C₆F₅)₃, which can mediate both mono- and dihydrosilylation of terminal alkynes.

Chemo-, Regio-, and Stereoselective Synthetic Pathways to Silylated Alkynols

The controlled synthesis of silylated alkynols hinges on the ability to selectively introduce a silyl group into a molecule containing both an alkyne and a hydroxyl functional group. This requires methodologies that can differentiate between reactive sites (chemoselectivity), control the position of the silyl group (regioselectivity), and dictate the three-dimensional arrangement of atoms (stereoselectivity).

Hydrosilylation of alkynols, the addition of a silicon-hydrogen bond across the carbon-carbon triple bond, is a powerful and widely employed method for the synthesis of silylated alkenols, which can be precursors to or analogues of silylated alkynols. The selectivity of this reaction is highly dependent on the choice of catalyst and the substrate's directing groups.

Catalyst-Controlled Selectivity:

Transition metal catalysts, particularly those based on platinum, rhodium, and cobalt, have been extensively studied for their ability to control the outcome of hydrosilylation reactions.

Platinum Catalysts: Platinum complexes are known to catalyze the hydrosilylation of alkynes. The regioselectivity can be influenced by the presence of directing groups within the substrate. For instance, the use of a dimethylvinylsilyl (DMVS) group as a directing group in Pt(0)-catalyzed hydrosilylation of unsymmetrical alkynes leads to high regioselectivity, affording a single regioisomer of the corresponding silylalkene acs.org.

Rhodium Catalysts: Rhodium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated remarkable control over stereoselectivity. For example, a rhodium(I) catalyst bearing a N,O-functionalized NHC ligand has been shown to efficiently catalyze the hydrosilylation of terminal alkynes with a high selectivity for the β-(Z)-vinylsilane product rsc.org. The choice of ligand is crucial; related rhodium(I) catalysts with 2-picolyl-functionalised NHC ligands favor the formation of the β-(E) isomer.

Cobalt Catalysts: Earth-abundant cobalt catalysts are emerging as a sustainable alternative for selective hydrosilylation. A dinuclear cobalt carbonyl complex coordinated by the bidentate phosphine ligand Xantphos, [(Xantphos)Co₂(CO)₆], has been reported to achieve highly selective anti-Markovnikov hydrosilylation of terminal alkynes with tertiary silanes bioengineer.org. This system demonstrates excellent functional group tolerance and produces linear alkenyl silicon compounds in high yields bioengineer.org.

Interactive Data Table: Catalyst Systems for Regio- and Stereoselective Hydrosilylation of Alkynes

| Catalyst System | Alkyne Type | Silane | Major Product | Selectivity |

| Pt(0) with DMVS directing group | Unsymmetrical | HSiMe₂Ph | Single regioisomer | High |

| [RhBr(CO)(κ²C,N-tBuImCH₂PyCH₂OMe)] | Terminal | HSiMe₂Ph | β-(Z)-vinylsilane | Excellent |

| [(Xantphos)Co₂(CO)₆] | Terminal | HSiEt₃ | Linear (anti-Markovnikov) | High |

Asymmetric Silylation of Alcohols:

For the synthesis of chiral silylated alkynols, enantioselective silylation of the alcohol moiety is a key strategy. This can be achieved through kinetic resolution of racemic alcohols or desymmetrization of diols. Both organocatalytic and transition-metal-catalyzed approaches have been developed. For instance, copper-hydride catalyzed dehydrogenative Si-O coupling has been successfully employed for the kinetic resolution of racemic alcohols, providing access to highly enantioenriched silyl ethers researchgate.netnih.gov. Chiral guanidines have also been used as organocatalysts for the enantioselective silylation of alcohols with chlorosilanes dntb.gov.ua.

Emerging Synthetic Approaches and Catalytic Systems

Recent advancements in synthetic methodology have introduced novel electrochemical and photochemical strategies for the formation of carbon-silicon bonds, offering milder and more sustainable routes to organosilicon compounds, including silylated alkynols.

Electrosynthesis is gaining traction as a powerful tool in organic chemistry, enabling unique transformations under mild conditions. In the context of organosilicon chemistry, electrochemical methods provide an alternative to traditional routes that often rely on hazardous reagents rsc.org.

Electrochemical approaches can be utilized for the generation of silyl radicals, which are key intermediates in many silylation reactions. For example, the electrochemical hydrosilylation of alkynes has been reported, where a silyl radical is generated at the anode and subsequently adds to the alkyne acs.org. While the direct electrochemical silyl-oxygenation of alkynes is a developing area, the principles are supported by the successful electrochemical silyl-oxygenation of electron-deficient alkenes. This process involves the in situ formation of a silyl radical from a silane with an electrogenerated N-oxyl radical rsc.org. This suggests the potential for analogous reactions with alkynes, where the electrochemically generated silyl radical could add to the triple bond, followed by trapping with an oxygen source.

Key Features of Electrochemical Silylation:

Mild Reaction Conditions: Electrochemical reactions often proceed at room temperature and ambient pressure.

Avoidance of Harsh Reagents: Electrosynthesis can circumvent the need for strong oxidants or reductants.

High Functional Group Tolerance: The mild conditions often allow for the presence of various functional groups in the substrates.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under exceptionally mild conditions. This strategy has been successfully applied to the synthesis of a wide range of organosilicon compounds.

The core principle involves the generation of a silyl radical from a hydrosilane precursor through a photocatalytic cycle. This silyl radical can then engage in various transformations, including addition to unsaturated bonds. For instance, the photocatalytic silylation of aryl alkynoates has been demonstrated, leading to the synthesis of silylated coumarins acs.orgbioengineer.orgmdpi.com. The reaction proceeds via the addition of a silyl radical to the alkyne, followed by a radical cascade cyclization/migration process acs.orgmdpi.com.

Furthermore, the combination of photoredox catalysis with other catalytic cycles, such as nickel catalysis, has enabled novel transformations like the arylsilylation of electron-deficient alkenes nih.gov. This dual catalytic approach allows for the formation of both a carbon-silicon and a carbon-carbon bond in a single operation.

Interactive Data Table: Emerging Synthetic Approaches

| Method | Key Intermediate | Substrate Example | Product Type | Key Advantages |

| Electrochemical Hydrosilylation | Silyl Radical | Terminal/Internal Alkynes | Vinylsilanes | Mild, avoids hazardous reagents |

| Photoredox Silylation | Silyl Radical | Aryl Alkynoates | Silylated Coumarins | Mild, visible light driven |

| Dual Photoredox/Nickel Catalysis | Silyl and Alkyl Radicals | Alkenes, Aryl Bromides | Arylsilylated Compounds | Multi-bond formation |

Reactivity Profiles and Transformational Chemistry of 3 Butyn 1 Ol, 4 Dimethylphenylsilyl

Transformations at the Carbon-Carbon Triple Bond Moiety

The silyl-substituted alkyne is the site of numerous synthetically valuable reactions, including additions, cycloadditions, cross-coupling, metathesis, and cyclization reactions.

Stereoselective Additions to the Alkyne (e.g., Carbometalation)

Carbometalation reactions involve the addition of an organometallic reagent across the carbon-carbon triple bond. This process creates a new carbon-carbon bond and a carbon-metal bond, which can then be further functionalized. wikipedia.org For silylalkynes like 4-(dimethylphenylsilyl)-3-butyn-1-ol, these additions can often be controlled to achieve high stereoselectivity, yielding either syn or anti addition products depending on the metal catalyst and reaction conditions. wikipedia.org

A common example is carboalumination, often catalyzed by zirconocene (B1252598) dichloride. wikipedia.org The reaction of a trialkylaluminum reagent with the silylalkyne, in the presence of a zirconium catalyst, leads to a vinylalane intermediate. This intermediate can then be treated with various electrophiles to introduce a range of substituents with defined stereochemistry. The bulky dimethylphenylsilyl group can influence the regioselectivity of the addition.

Table 1: Examples of Carbometalation Reactions of Silylalkynes

| Organometallic Reagent | Catalyst | Product Type | Stereoselectivity |

|---|---|---|---|

| Trimethylaluminium | Zirconocene dichloride | Vinylalane | High |

| Grignard Reagents | Iron or Copper Salts | Vinylmagnesium | Variable |

Cycloaddition Reactions of Silylalkynes (e.g., [2+3] Cycloadditions, Diels-Alder, Heterocycle Formation)

The electron-rich nature of the silylalkyne makes it a suitable partner in various cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

[2+3] Cycloadditions: Silylalkynes can participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. libretexts.org For instance, the reaction with an azide (B81097), often catalyzed by copper(I), leads to the formation of a triazole. The silyl (B83357) group can direct the regioselectivity of the cycloaddition. gelest.com

Diels-Alder Reactions: Silylalkynes can act as dienophiles in [4+2] cycloaddition reactions with conjugated dienes to form six-membered rings. wikipedia.orgorganic-chemistry.orgquimicaorganica.org The reaction of 4-(dimethylphenylsilyl)-3-butyn-1-ol with a diene would yield a cyclohexadiene derivative. quimicaorganica.org The presence of the silyl group can influence the electronic properties of the alkyne and thus its reactivity as a dienophile. gelest.com

Heterocycle Formation: Beyond [2+3] and Diels-Alder reactions, silylalkynes are precursors to a variety of heterocycles. For example, they can be used in the synthesis of pyridines, furans, and thiophenes through various cyclization strategies. gelest.com

Cross-Coupling Reactions Involving the Alkyne and C-Si Bond (e.g., Sonogashira Coupling)

The terminal alkyne and the carbon-silicon bond of silylalkynes can both participate in cross-coupling reactions, providing a versatile platform for the synthesis of complex unsaturated systems.

The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.org While 4-(dimethylphenylsilyl)-3-butyn-1-ol is not a terminal alkyne, it can be readily desilylated to reveal the terminal alkyne for subsequent Sonogashira coupling. Alternatively, under specific conditions, the C-Si bond itself can be activated for cross-coupling, offering a direct route to substituted alkynes. gelest.com

Table 2: Key Features of Sonogashira Coupling

| Component | Role | Common Reagents |

|---|---|---|

| Alkyne | Nucleophile | Terminal Alkynes |

| Organic Halide | Electrophile | Aryl/Vinyl Iodides, Bromides, Triflates |

| Palladium Catalyst | Primary Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper(I) Salt | Co-catalyst | CuI |

Alkene, Enyne, and Alkyne Metathesis Strategies for Unsaturated Organosilicon Products

Metathesis reactions provide a powerful method for the formation of new carbon-carbon double and triple bonds. wikipedia.orgnih.gov

Enyne Metathesis: This reaction involves the intramolecular or intermolecular reaction between an alkene and an alkyne, catalyzed by metal carbenes (e.g., Grubbs or Schrock catalysts), to form a 1,3-diene. organic-chemistry.orgwikipedia.orgchim.itnih.gov The silyl group in 4-(dimethylphenylsilyl)-3-butyn-1-ol can influence the reactivity and selectivity of this process.

Alkyne Metathesis: This reaction redistributes alkyne fragments and is catalyzed by metal alkylidyne complexes. wikipedia.orgnih.govresearchgate.netyoutube.com It can be used for the synthesis of macrocycles and other complex alkyne-containing structures.

Silylalkyne-Prins Cyclization Chemistry

The Prins cyclization is a reaction between an aldehyde or ketone and a homoallylic or homopropargylic alcohol. beilstein-journals.org In the case of silylated homopropargylic alcohols like 4-(dimethylphenylsilyl)-3-butyn-1-ol, the presence of the silyl group on the alkyne can favor the Prins cyclization pathway. nih.govacs.orgacs.orgaminer.cn This reaction typically proceeds in the presence of a Lewis acid and leads to the formation of substituted dihydropyrans with high stereoselectivity, often affording the cis-isomer exclusively. nih.govacs.orgacs.org The silyl group is thought to stabilize the intermediate vinyl cation, thereby promoting the cyclization. researchgate.net

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in 4-(dimethylphenylsilyl)-3-butyn-1-ol can undergo a variety of common transformations, allowing for further functionalization of the molecule.

The hydroxyl group can be protected using various protecting groups to prevent its interference in reactions targeting the alkyne moiety. Common silyl ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are often employed for this purpose. youtube.com

Furthermore, the primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. It can also be converted to a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions. Esterification and etherification reactions are also readily achievable at this position. The reactivity of the hydroxyl group is generally predictable and follows standard organic chemistry principles. gelest.comstackexchange.com

Table 3: Common Transformations of the Primary Alcohol Functionality

| Reaction Type | Reagents | Product |

|---|---|---|

| Protection | TBDMSCl, Imidazole | TBDMS Ether |

| Oxidation (to aldehyde) | PCC, DMP | Aldehyde |

| Oxidation (to carboxylic acid) | Jones Reagent, KMnO₄ | Carboxylic Acid |

| Esterification | Acyl Chloride, Pyridine | Ester |

| Etherification | NaH, Alkyl Halide | Ether |

Selective Derivatization and Chemical Modifications of the Hydroxyl Group

The primary alcohol in 3-Butyn-1-ol (B147353), 4-(dimethylphenylsilyl)- serves as a key handle for a variety of chemical modifications. Its derivatization is often a crucial step for subsequent transformations, either to protect the alcohol, to introduce a new functional group, or to convert it into a better leaving group. The chemoselectivity of these reactions is generally high, given the relatively low reactivity of the silylalkyne moiety under the conditions typically used for hydroxyl group modifications. nih.gov

Common derivatization strategies include:

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) readily converts the hydroxyl group into its corresponding ester. This method is widely used for protection or for introducing specific ester functionalities. researchgate.net

Etherification: Formation of ethers, such as methyl, benzyl, or silyl ethers (e.g., TBS, TIPS), can be achieved under various conditions (e.g., Williamson ether synthesis). Silyl ethers are particularly valuable as protecting groups due to their stability and ease of cleavage under specific conditions.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of standard oxidizing agents. The choice of reagent dictates the oxidation state achieved.

Conversion to Halides: The hydroxyl group can be transformed into a halide (Cl, Br, I) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), converting it into a good leaving group for nucleophilic substitution reactions.

These selective modifications are foundational for multi-step syntheses, allowing for the precise manipulation of the molecule's structure. nih.gov

| Reaction Type | Reagent(s) | Product Functional Group | Purpose |

|---|---|---|---|

| Esterification | Acyl chloride, Pyridine | Ester (-OCOR) | Protection, Functionalization |

| Silyl Ether Formation | TBSCl, Imidazole | Silyl Ether (-OTBS) | Protection |

| Oxidation | PCC, CH₂Cl₂ | Aldehyde (-CHO) | Functional Group Interconversion |

| Halogenation | PBr₃ | Alkyl Bromide (-Br) | Introduction of Leaving Group |

Asymmetric Transformations Involving the Hydroxyl Group (e.g., Asymmetric Silylation)

The hydroxyl group is a critical site for introducing chirality into the molecule. While the parent compound is achiral, its derivatives can undergo stereocontrolled reactions. For instance, the ketone precursor, 4-(dimethylphenylsilyl)-3-butyn-2-one, can be asymmetrically reduced using biocatalysts or chiral reducing agents to yield enantiomerically enriched (R)- or (S)-4-(dimethylphenylsilyl)-3-butyn-2-ol. researchgate.net

Furthermore, related chiral auxiliaries, such as (S)-4-trimethylsilyl-3-butyn-2-ol, have proven effective in directing stereoselective transformations. nih.gov In a key application, this chiral alcohol, when used as an ester, directs the diastereoselective Mukaiyama aldol (B89426) reaction, leading to the formation of predominantly one of four possible diastereomeric products. nih.gov This principle highlights the potential of the chiral center adjacent to the silylalkyne to control the stereochemical outcome of reactions at remote sites, making it a valuable tool in complex molecule synthesis.

Reactions Governed by the Dimethylphenylsilyl Group

The dimethylphenylsilyl group is not merely a passive substituent; it actively influences the molecule's reactivity, directs the regiochemical outcome of reactions, and serves as a versatile functional handle for C-C and C-heteroatom bond formation.

Role of the Silyl Group in Directing Reactivity and Regioselectivity

Silyl groups attached to alkynes exert significant electronic and steric influence, which can be exploited to control the regioselectivity of addition reactions. In reactions like hydrosilylation, the silyl group can act as a powerful directing group, affording a single regioisomer of the resulting silylalkene from unsymmetrical alkynes. nih.gov While the directing effect is often substrate and catalyst dependent, it provides a crucial strategy for controlling the outcome of alkyne functionalization. rsc.orgresearchgate.net

The dimethylphenylsilyl group can also function as a "masked" terminal alkyne. It provides steric bulk and electronic properties that make the alkyne stable to certain reaction conditions, such as Sonogashira cross-coupling, where it effectively acts as a protecting group for the terminal alkyne position. nih.gov This allows other transformations to be carried out on the molecule before the terminal alkyne is revealed via desilylation. In some intramolecular cyclization reactions, the presence of a bulky silyl group can facilitate the desired ring formation by influencing the conformation of the transition state. nih.gov

| Reaction Type | Influence of Silyl Group | Outcome | Reference |

|---|---|---|---|

| Hydrosilylation | Directing Group | High regioselectivity, single isomer formation | nih.gov |

| Sonogashira Coupling | Protecting Group | Prevents reaction at the C-Si bond | nih.gov |

| Hydroarylation | Directing Group | Controls regioselective addition of aryl boronic acids | researchgate.net |

Desilylation Reactions (e.g., Protiodesilylation Mechanisms)

A key feature of the dimethylphenylsilyl group is its ability to be selectively removed, a process known as desilylation. This reaction unmasks a terminal alkyne, which is a valuable functional group for further synthesis.

Protiodesilylation , the replacement of the silyl group with a proton, is the most common desilylation reaction. It is typically achieved under mild conditions, preserving other functional groups in the molecule. Common reagents for this transformation include:

Fluoride (B91410) ions: Sources like tetrabutylammonium (B224687) fluoride (TBAF) are highly effective due to the high affinity of fluorine for silicon, forming a strong Si-F bond. researchgate.net

Bases: Hydroxides (e.g., NaOH, KOH) or carbonates (K₂CO₃) in a protic solvent like methanol (B129727) can readily cleave the C(sp)-Si bond.

Acids: Under certain conditions, Brønsted acids can promote protiodesilylation. nih.gov

Recently, novel desilylation methods have been developed. For instance, a visible-light-triggered desilylation of arylsilanes mediated by thiyl radicals offers a mild and efficient alternative under photochemical conditions. nih.gov This radical-based mechanism involves the homolytic cleavage of a disulfide, generating a thiyl radical that initiates a radical chain process to cleave the C-Si bond. nih.gov

Functionalization of the Silicon Center and Silicon Radical Chemistry

The silicon atom of the dimethylphenylsilyl group is itself a center of reactivity. It can be a precursor for generating silicon-centered radicals, which are valuable intermediates in organic synthesis. The dimethylphenylsilyl radical can be generated photochemically from precursors like organosilylboronates or through other radical initiation methods. rsc.org These silyl radicals readily participate in a variety of transformations, including:

Hydrosilylation of Alkenes and Alkynes: The radical addition of a Si-H bond (generated from a silyl radical precursor) across a π-system is a powerful method for forming C-Si bonds. rsc.orgchemrxiv.org

Radical Cyclizations: Silyl radicals can initiate cyclization cascades by adding to intramolecular double or triple bonds. wiley.com

Aromatic Substitution: Homolytic aromatic substitution by silyl radicals allows for the direct silylation of aromatic rings.

The generation of the dimethylphenylsilyl radical is often achieved via the homolytic cleavage of a labile Si-X bond (where X can be B, Se, or another Si atom). rsc.orgwiley.com For example, under UV irradiation, a compound like PhMe₂Si–B(pin) can undergo Si-B bond cleavage to deliver the dimethylphenylsilyl radical, which can then be trapped by alkenes or alkynes. rsc.org This area of silicon radical chemistry provides a modern and powerful avenue for leveraging the dimethylphenylsilyl group beyond its role as a simple protecting or directing group.

Development of Cascade and Multicomponent Reactions Utilizing Multiple Functional Groups

The unique combination of a hydroxyl group, an alkyne, and a cleavable silyl group in 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- makes it an ideal substrate for designing cascade or multicomponent reactions. These processes, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy.

A hypothetical cascade reaction could involve an initial derivatization of the hydroxyl group to introduce a reacting partner, followed by an intramolecular reaction with the alkyne. For example, conversion of the alcohol to an azide or an enone could set the stage for an intramolecular cycloaddition or Michael addition with the alkyne, respectively, to form complex heterocyclic structures.

One-pot sequences are also highly feasible. A reaction could begin with an alkylation or acylation at the hydroxyl group, followed by a cyclization involving the alkyne, and culminating in a desilylation-functionalization step. For instance, a one-pot alkylation-cyclization-desilylation reaction has been reported for related propargyl systems, leading to the formation of substituted furans. researchgate.net The presence of the dimethylphenylsilyl group allows for the initial steps to proceed without interference from a reactive terminal C-H bond, which can then be revealed at the desired moment to participate in a final bond-forming event, such as a Sonogashira coupling.

Mechanistic Investigations and Theoretical Studies of Reactions Involving 3 Butyn 1 Ol, 4 Dimethylphenylsilyl

Detailed Reaction Mechanism Elucidation for Catalytic Transformations

The catalytic transformations of 3-Butyn-1-ol (B147353), 4-(dimethylphenylsilyl)-, particularly hydrosilylation and other addition reactions, are often elucidated through a combination of experimental techniques and theoretical calculations. The prevailing mechanisms in the hydrosilylation of alkynes, for instance, are the Chalk-Harrod and the modified Chalk-Harrod mechanisms.

In the context of a platinum-catalyzed hydrosilylation, the Chalk-Harrod mechanism is often operative. This mechanism involves several key steps:

Oxidative Addition: The catalyst, typically a Pt(0) species, undergoes oxidative addition with the hydrosilane (R'₃SiH).

Alkyne Coordination: The alkyne substrate, 3-Butyn-1-ol, 4-(dimethylphenylsilyl)-, coordinates to the resulting platinum-silyl-hydrido complex.

Insertion: The alkyne then inserts into either the Pt-H or the Pt-Si bond. The regioselectivity of this step is crucial in determining the final product isomer.

Reductive Elimination: The final vinylsilane product is released through reductive elimination, regenerating the active catalyst.

Experimental evidence for these steps can be gathered through techniques such as in-situ NMR spectroscopy to observe intermediates and kinetic studies to determine the rate-determining step. For example, kinetic isotope effect experiments can help to elucidate the nature of the transition state in the insertion step.

A modified Chalk-Harrod mechanism has also been proposed, particularly for certain catalysts, which involves the initial formation of a platinum-alkyne complex followed by the reaction with the hydrosilane. The specific pathway followed can be influenced by the nature of the catalyst, the silane, and the alkyne substrate, including the steric and electronic properties of the dimethylphenylsilyl group.

Investigation of Key Intermediates and Transition States in Organosilicon Reactions

The direct observation of intermediates and transition states in catalytic cycles is often challenging due to their transient nature. However, a combination of spectroscopic techniques and computational modeling allows for their characterization.

In reactions involving 3-Butyn-1-ol, 4-(dimethylphenylsilyl)-, key intermediates may include:

π-Complexes: The initial interaction between the catalyst and the alkyne can lead to the formation of a π-complex, where the electron density of the triple bond coordinates to the metal center.

Vinylmetal Species: Following the insertion step in hydrosilylation, a vinyl-metal intermediate is formed. The geometry and electronic structure of this intermediate are critical in determining the stereochemistry of the final product.

Silyl-metal Complexes: In silylation reactions, the formation of a silyl-metal complex is a crucial step. The nature of the silyl (B83357) group, in this case, dimethylphenylsilyl, can influence the stability and reactivity of this intermediate.

Transition states, being high-energy points along the reaction coordinate, are even more elusive. Their structures are typically inferred from kinetic data and, more directly, from computational calculations. For example, the transition state for the alkyne insertion step can be modeled to understand the factors that favor one regio- or stereoisomer over another. The geometry of this transition state, including bond lengths and angles, provides valuable insights into the reaction mechanism. researchgate.net

Computational Chemistry Approaches (e.g., Density Functional Theory (DFT) Calculations) for Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the detailed mechanisms of organosilicon reactions. maxapress.com DFT calculations can provide valuable information on:

Reaction Energetics: The relative energies of reactants, intermediates, transition states, and products can be calculated to map out the entire reaction pathway. This allows for the identification of the most favorable mechanism and the rate-determining step.

Geometric Structures: The three-dimensional structures of all species along the reaction coordinate can be optimized, providing detailed insights into bonding and stereochemistry.

Spectroscopic Properties: Calculated spectroscopic data, such as NMR chemical shifts and vibrational frequencies, can be compared with experimental data to validate the proposed intermediates and transition states.

For reactions of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)-, DFT studies could be employed to investigate various aspects, such as the influence of the dimethylphenylsilyl group on the stability of intermediates and the energy barriers of different reaction pathways. For example, a comparison of the transition state energies for the insertion of the alkyne into the Pt-H versus the Pt-Si bond can help to explain the observed regioselectivity.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Catalytic Hydrosilylation Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Oxidative Addition TS | +15.2 |

| Pt-silyl-hydrido Intermediate | -5.8 |

| Alkyne Coordination | -8.3 |

| Insertion TS (α-addition) | +20.5 |

| Insertion TS (β-addition) | +18.7 |

| Vinyl-Pt Intermediate | -12.1 |

| Reductive Elimination TS | +10.4 |

| Products | -25.6 |

Note: This table represents a hypothetical energy profile to illustrate the type of data obtained from DFT calculations. Actual values would depend on the specific catalyst and reaction conditions.

Understanding Origins of Stereochemical Control and Enantioselectivity

The stereochemical outcome of reactions involving 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is a critical aspect of their synthetic utility. The dimethylphenylsilyl group can play a significant role in directing the stereochemistry of the reaction.

Steric Effects: The bulky dimethylphenylsilyl group can sterically hinder the approach of reagents from one face of the alkyne, leading to a preference for addition to the less hindered face. This can be particularly important in reactions involving chiral catalysts, where the interaction between the silyl group and the chiral ligand can lead to high levels of enantioselectivity.

Electronic Effects: The phenyl group on the silicon atom can influence the electronic properties of the alkyne through inductive and resonance effects. This can affect the regioselectivity of addition reactions by altering the electron density at the two carbons of the triple bond.

In the context of enantioselective catalysis, the interaction between the substrate, the catalyst, and the chiral ligand is key. DFT calculations can be used to model the transition states for the formation of different stereoisomers. By comparing the energies of these transition states, the origin of the observed enantioselectivity can be rationalized. For example, non-covalent interactions, such as steric repulsion or hydrogen bonding, between the substrate and the chiral catalyst in the transition state can lead to a significant energy difference between the pathways leading to the two enantiomers.

Analytical and Spectroscopic Characterization Methodologies for Structural Elucidation and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis (e.g., ¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4-(dimethylphenylsilyl)-3-butyn-1-ol, providing precise information about the hydrogen, carbon, and silicon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative map of the hydrogen atoms. The spectrum for 4-(dimethylphenylsilyl)-3-butyn-1-ol exhibits characteristic signals corresponding to the different proton environments: the phenyl ring protons, the methylene (B1212753) protons of the butynol (B8639501) chain, the hydroxyl proton, and the methyl protons on the silicon atom. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. Key signals include those for the phenyl carbons, the two acetylenic carbons of the butyne moiety (one attached to the silicon and the other to the methylene group), the two methylene carbons, and the methyl carbons attached to the silicon. The broad chemical shift range of ¹³C NMR allows for the clear resolution of these distinct carbon nuclei. oregonstate.edu

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for organosilicon compounds. It provides direct information about the silicon atom's chemical environment. For 4-(dimethylphenylsilyl)-3-butyn-1-ol, a single resonance is expected, with a chemical shift characteristic of a silicon atom bonded to two methyl groups, one phenyl group, and an alkynyl carbon. The chemical shift can be influenced by the electronic effects of these substituents.

The following table summarizes the experimentally determined NMR data for 4-(dimethylphenylsilyl)-3-butyn-1-ol.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.59-7.56 | Multiplet | Phenyl (ortho) |

| 7.37-7.34 | Multiplet | Phenyl (meta, para) | |

| 3.76 | Triplet | -CH₂OH | |

| 2.53 | Triplet | -C≡C-CH₂- | |

| 1.73 | Broad Singlet | -OH | |

| 0.42 | Singlet | Si-(CH₃)₂ | |

| ¹³C NMR | 137.2 | Phenyl (ipso-C) | |

| 133.7 | Phenyl (ortho-C) | ||

| 129.3 | Phenyl (para-C) | ||

| 127.9 | Phenyl (meta-C) | ||

| 108.0 | Si-C≡C- | ||

| 86.6 | -C≡C-CH₂- | ||

| 60.9 | -CH₂OH | ||

| 24.3 | -C≡C-CH₂- | ||

| -2.7 | Si-(CH₃)₂ | ||

| Data sourced from J. Org. Chem. 1999, 64, 21, 7813–7823. |

Vibrational (Infrared, Raman) and Electronic Spectroscopy for Functional Group and Electronic Structure Assessment

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in 4-(dimethylphenylsilyl)-3-butyn-1-ol by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is marked by several key absorption bands. A strong, broad band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, indicating intermolecular hydrogen bonding. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic methylene groups typically appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. A particularly diagnostic feature for this molecule is the C≡C triple bond stretch. In terminal alkynes, this stretch is found around 2100 cm⁻¹, but in internal alkynes, especially when substituted with a silicon atom, the intensity can be variable, and the position is shifted to approximately 2175 cm⁻¹. The Si-C bond vibrations and Si-CH₃ rocking modes also give rise to characteristic bands in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡C stretch is often strong and sharp in the Raman spectrum, making it a useful diagnostic tool. The symmetric vibrations of the phenyl ring and the Si-C bond also typically produce strong Raman signals.

| Spectroscopic Data | Value (cm⁻¹) | Assignment |

| Infrared (IR) | 3358 | O-H stretch (alcohol) |

| 2957, 2886 | C-H stretch (aliphatic) | |

| 2175 | C≡C stretch (alkyne) | |

| 1428 | Si-CH₃ deformation | |

| 1250 | Si-CH₃ symmetric deformation | |

| 1114 | C-O stretch (alcohol) | |

| 838 | Si-C stretch | |

| Data sourced from J. Org. Chem. 1999, 64, 21, 7813–7823. |

Electronic spectroscopy, such as UV-Visible spectroscopy, could provide information on the conjugated π-system of the phenyl group, although it is not typically the primary method for structural elucidation of this type of molecule.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of 4-(dimethylphenylsilyl)-3-butyn-1-ol. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₆OSi).

The fragmentation pattern observed in the mass spectrum upon ionization provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of a methyl group: A primary fragmentation for dimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion.

Cleavage of the Si-Phenyl bond: Loss of the phenyl group (•C₆H₅) can lead to an [M-77]⁺ fragment.

Cleavage of the propargyl alcohol chain: Fragmentation of the C-C bonds in the butynol chain can occur.

Rearrangements: Silyl (B83357) groups are known to promote rearrangements, which can lead to complex fragmentation patterns.

The exact mass and the isotopic distribution pattern, particularly the presence of the ²⁹Si and ³⁰Si isotopes, further confirm the presence and number of silicon atoms in the molecule.

| Mass Spectrometry Data | m/z Value | Assignment |

| High-Resolution MS (HRMS) | 204.0970 | [M]⁺ (Calculated for C₁₂H₁₆OSi: 204.0970) |

| Data sourced from J. Org. Chem. 1999, 64, 21, 7813–7823. |

X-ray Diffraction Studies for Solid-State Molecular Architectures

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov If 4-(dimethylphenylsilyl)-3-butyn-1-ol can be obtained as a single crystal of suitable quality, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov This information would reveal the exact conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing.

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. nih.gov The positions and intensities of the diffracted spots are used to calculate an electron density map, from which the atomic positions can be determined. nih.gov While this technique is incredibly powerful, its application is contingent upon the ability to grow high-quality single crystals, which can be a significant challenge. nih.gov As of now, a published crystal structure for 4-(dimethylphenylsilyl)-3-butyn-1-ol has not been identified in the public domain.

In-situ and Operando Spectroscopic Techniques for Real-time Reaction Monitoring

Modern process chemistry increasingly relies on in-situ and operando spectroscopic methods to monitor reactions in real-time, providing a deeper understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. mt.commt.com These techniques are highly applicable to the synthesis and subsequent reactions of 4-(dimethylphenylsilyl)-3-butyn-1-ol.

In-situ FTIR and Raman Spectroscopy: These techniques are particularly well-suited for monitoring reactions involving this compound. mt.comlehigh.edu For example, during its synthesis, one could monitor the disappearance of the terminal alkyne C-H stretch (if starting from 3-butyn-1-ol) and the appearance of the characteristic internal silylalkyne C≡C stretch around 2175 cm⁻¹. acs.org In subsequent reactions, such as oxidation of the alcohol or additions across the alkyne, the appearance of new functional group bands (e.g., C=O stretch) and the disappearance of reactant bands can be tracked quantitatively over time. youtube.com

These advanced techniques offer a window into the dynamic chemical processes, enabling more efficient reaction optimization and a more fundamental understanding of the reaction pathways involving 4-(dimethylphenylsilyl)-3-butyn-1-ol. mt.com

Strategic Applications of 3 Butyn 1 Ol, 4 Dimethylphenylsilyl As a Versatile Synthetic Intermediate

Modular Construction of Complex Molecular Architectures and Natural Products

The dimethylphenylsilyl-protected alkyne and the primary alcohol functionalities of 3-Butyn-1-ol (B147353), 4-(dimethylphenylsilyl)- make it an ideal linchpin for the convergent synthesis of complex molecular frameworks. The silyl (B83357) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions while allowing for transformations at the alcohol position. Subsequently, the silyl group can be selectively removed to liberate the terminal alkyne for further coupling reactions, or it can participate directly in reactions that leverage the unique properties of the carbon-silicon bond.

This building block is particularly useful in iterative cross-coupling strategies. The alcohol can be transformed into a leaving group (e.g., tosylate, mesylate) or an electrophilic functional group (e.g., aldehyde, halide), while the silyl-alkyne moiety remains intact. This allows for the initial coupling of the alcohol-derived portion of the molecule. Following this, the silyl group can be cleaved, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne. This newly deprotected alkyne is then ready for a second coupling reaction, such as the Sonogashira, Stille, or copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This stepwise approach allows for the controlled and modular assembly of intricate structures, a strategy often employed in the total synthesis of natural products. nih.govnih.govresearchgate.net

The unique reactivity of alkynylsilanes also permits their participation in various cycloaddition reactions to form aromatic and heterocyclic systems. nih.govgelest.com For instance, the silylalkyne can undergo transition-metal-catalyzed [2+2+2] cycloadditions with other alkynes to construct substituted benzene (B151609) rings, a key feature in many biologically active molecules. The silyl group often plays a crucial role in directing the regioselectivity of these cycloadditions. gelest.com

| Reaction Type | Role of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- | Key Transformations | Resulting Structure |

| Iterative Cross-Coupling | Bifunctional building block | 1. Modification of -OH group. 2. First coupling reaction. 3. Desilylation. 4. Second coupling (e.g., Sonogashira) | Complex linear or macrocyclic systems |

| [2+2+2] Cycloaddition | Alkyne component | Rhodium or cobalt-catalyzed trimerization with other alkynes | Substituted aromatic rings |

| Diels-Alder Cyclization | Dienophile precursor (after transformation) | Conversion of alkyne to a more reactive dienophile | Polycyclic aliphatic systems |

| Click Chemistry (CuAAC) | Alkyne component (after desilylation) | Reaction with organic azides | 1,4-disubstituted 1,2,3-triazoles |

Role in the Enantioselective Synthesis of Chiral Building Blocks

The strategic placement of the alcohol group in 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- allows for its use in diastereoselective and enantioselective synthesis. While the parent molecule is achiral, it can be readily incorporated into chiral systems or used as a substrate in asymmetric reactions.

A closely related compound, (S)-4-trimethylsilyl-3-butyn-2-ol, has been effectively used as a chiral auxiliary. In this capacity, it is esterified with a prochiral substrate. The steric bulk and electronic properties of the silylalkynyl group then direct the stereochemical outcome of a subsequent reaction, for example, a Mukaiyama aldol (B89426) reaction, leading to the formation of a specific diastereomer. nih.gov After the key stereocenter is set, the auxiliary can be cleaved and potentially recovered. This demonstrates the potential of silyl-substituted butynol (B8639501) scaffolds in substrate-controlled stereoselective synthesis. Given its structural similarity, 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- could be derivatized to a chiral form and employed in a similar fashion.

Furthermore, the alkyne portion of the molecule can participate in metal-catalyzed asymmetric additions to aldehydes. researchgate.net Catalytic systems, often employing indium or zinc complexes with chiral ligands like BINOL, can facilitate the addition of the alkynyl group to an aldehyde, resulting in the formation of a chiral propargyl alcohol with high enantioselectivity. researchgate.net The dimethylphenylsilyl group is well-suited for such reactions, as it is sterically demanding enough to influence selectivity while being electronically compatible with many catalytic systems.

| Methodology | Function of Silyl-Butynol Scaffold | Example Reaction | Stereochemical Outcome |

| Chiral Auxiliary | Covalently attached director of stereochemistry | Diastereoselective Mukaiyama aldol reaction nih.gov | High diastereomeric excess (d.e.) |

| Asymmetric Alkynylation | Prochiral nucleophile | In(III)/BINOL-catalyzed addition to aldehydes researchgate.net | High enantiomeric excess (e.e.) |

| Enzymatic Resolution | Substrate for kinetic resolution | Lipase-catalyzed acylation | Separation of enantiomers |

Precursor for Advanced Materials and Functional Molecules (e.g., π-Conjugated Systems)

The rigid, linear structure of the alkyne unit, combined with the synthetic versatility of the silyl and alcohol groups, makes 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- an excellent precursor for advanced materials. The silyl-alkyne moiety is a common building block for π-conjugated systems, which are central to the field of organic electronics.

Through repeated Sonogashira cross-coupling reactions, this compound can be used to construct oligomers and polymers containing alternating alkyne and aryl units (poly(arylene ethynylene)s). The dimethylphenylsilyl group offers several advantages in this context. It enhances the solubility and processability of the resulting polymers, which are often intractable. Moreover, the carbon-silicon bond can influence the electronic properties, such as the HOMO/LUMO energy levels, of the conjugated system. The alcohol functionality provides a convenient handle for attaching the material to surfaces or for further functionalization to fine-tune its properties.

Biomimetic approaches to materials science have also highlighted the importance of silicon-containing precursors. nih.gov While direct use of this specific compound is not widely documented in this context, its structure is analogous to precursors used in the biologically inspired formation of structured silica (B1680970), where organic templates direct the condensation of silicon-based molecules. nih.govresearchgate.net

Biocatalytic Transformations and Biologically Inspired Chemistry

The primary alcohol of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is an excellent substrate for enzyme-mediated transformations, which offer high selectivity under mild conditions. Lipases, for example, are commonly used for the enantioselective acylation of racemic alcohols in a process known as kinetic resolution. If a chiral version of this butynol were used, enzymes could selectively acylate one enantiomer, allowing for the separation of both the acylated product and the unreacted enantiomer in high enantiopurity.

Research on the closely related substrate 4-(trimethylsilyl)-3-butyn-2-one (B1224664) has shown that biocatalytic reduction using whole cells of microorganisms like Acetobacter sp. can produce the corresponding chiral alcohol, (R)-4-(trimethylsilyl)-3-butyn-2-ol, with excellent enantioselectivity (>99% e.e.). researchgate.net This highlights the compatibility of the silyl-alkyne functionality with enzymatic systems and suggests that the alcohol of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- could similarly be a target for selective enzymatic oxidation or other transformations.

Biomimetic chemistry seeks to emulate biological processes to achieve novel chemical synthesis. In nature, organisms like diatoms and sponges construct intricate silica (silicon dioxide) exoskeletons at ambient temperature and neutral pH, a feat that is difficult to replicate with traditional synthetic methods. nih.gov This process of biosilicification is mediated by proteins, such as silicateins, which catalyze the condensation of silicon precursors. researchgate.net

While carbon-silicon bonds are generally absent in biology, the principles of biomimetic synthesis can be applied to organosilicon compounds. wikipedia.org The synthesis of silicon-containing compounds can be inspired by biological strategies, using self-assembling templates like peptides to direct the formation of ordered structures. nih.gov 3-Butyn-1-ol, 4-(dimethylphenylsilyl)-, with its hydroxyl group, could potentially interact with such biological or biomimetic templates through hydrogen bonding, positioning the silyl group for directed polymerization or transformation into silica-like materials under biologically compatible conditions. The study of how biopolymers interact with and influence the condensation of various silicon precursors is an active area of research with implications for creating novel hybrid organic-inorganic materials. nih.gov

Future Directions and Research Horizons in Silylated Alkynol Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of silylated alkynols, including 3-Butyn-1-ol (B147353), 4-(dimethylphenylsilyl)-, heavily relies on catalytic processes. Future research will undoubtedly focus on the development of more sophisticated catalytic systems to enhance reaction efficiency and control selectivity. While traditional precious metal catalysts like palladium and platinum have been instrumental, the exploration of catalysts based on more abundant and less toxic metals such as copper, iron, and nickel is a growing trend. These earth-abundant metal catalysts offer the potential for more cost-effective and sustainable synthetic routes.

A significant challenge in the synthesis of chiral silylated alkynols is the control of enantioselectivity. The development of novel chiral ligands for transition metal catalysts is a critical area of research. These ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction and enabling the synthesis of single-enantiomer products. This is particularly important for applications in pharmaceuticals and materials science where specific stereoisomers are often required.

Table 1: Comparison of Catalytic Systems for Silylated Alkynol Synthesis

| Catalyst Type | Advantages | Disadvantages | Potential for 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- Synthesis |

| Precious Metal Catalysts (e.g., Pd, Pt, Rh) | High activity and selectivity, well-established reactivity. | High cost, toxicity, and limited availability. | Established methods can be optimized for higher efficiency. |

| Earth-Abundant Metal Catalysts (e.g., Cu, Fe, Ni) | Low cost, low toxicity, and high abundance. | Often require higher catalyst loadings and harsher reaction conditions. | Development of new ligand systems to improve activity and selectivity. |

| Chiral Catalysts | Enable enantioselective synthesis of chiral silylated alkynols. | Ligand synthesis can be complex and expensive. | Crucial for the synthesis of enantiopure derivatives for specialized applications. |

| Tandem Catalytic Systems | Increased efficiency, reduced waste, and simplified procedures. | Catalyst compatibility and optimization can be challenging. | High potential for the streamlined synthesis of complex molecules from this building block. |

Integration with Green Chemistry Principles and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis and application of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)-, several sustainable methodologies are being explored.

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. tue.nlnih.gov The synthesis of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- in a flow reactor could lead to higher yields, reduced reaction times, and minimized waste generation. Furthermore, flow systems can facilitate the use of hazardous reagents in a safer and more controlled manner.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. nih.govmdpi.com Biocatalysis offers high selectivity under mild reaction conditions, reducing the need for protecting groups and minimizing energy consumption. nih.gov For silylated alkynols, enzymes could be employed for the enantioselective synthesis of chiral derivatives or for the selective functionalization of the molecule. mdpi.comdntb.gov.ua For instance, lipases could be used for the kinetic resolution of racemic 3-Butyn-1-ol, 4-(dimethylphenylsilyl)-, while engineered enzymes could potentially catalyze novel transformations. researchgate.net The immobilization of enzymes on solid supports further enhances their stability and reusability, making biocatalytic processes more economically viable. entrechem.com

The combination of flow chemistry and biocatalysis, known as "flow biocatalysis," represents a particularly powerful approach for sustainable synthesis. dntb.gov.ua This synergy allows for the continuous production of fine chemicals with high purity and efficiency.

Exploration of New Reactivity Modes and Unconventional Applications

The unique electronic and steric properties of the dimethylphenylsilyl group in 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- open up avenues for exploring new reactivity modes beyond traditional transformations.

Cycloaddition Reactions: The alkyne functionality in 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- is a versatile handle for cycloaddition reactions, providing access to a wide range of heterocyclic and carbocyclic scaffolds. researchgate.netresearchgate.net For example, [3+2] cycloadditions with azides (click chemistry) can be used to synthesize triazoles, which are important pharmacophores. mdpi.com Furthermore, [4+2] cycloadditions (Diels-Alder reactions) with dienes can lead to the formation of complex six-membered rings. The silyl (B83357) group can influence the regioselectivity and stereoselectivity of these reactions.

Transition-Metal Catalyzed Cyclizations: Intramolecular cyclization reactions of silylated alkynols catalyzed by transition metals can lead to the formation of various cyclic ethers and other heterocyclic systems. acs.org The silyl group can act as a directing group or a temporary tether to control the outcome of the cyclization.

Unconventional Applications: The unique properties of organosilicon compounds suggest potential applications in materials science and medicinal chemistry. The incorporation of the 4-(dimethylphenylsilyl) group can impart desirable properties such as thermal stability, hydrophobicity, and specific electronic characteristics. This could lead to the development of new polymers, liquid crystals, and functional materials. In medicinal chemistry, the silyl group can be used to modify the pharmacokinetic properties of drug candidates.

Advanced Theoretical and Computational Design in Organosilicon Chemistry

Theoretical and computational chemistry are becoming indispensable tools for understanding and predicting the behavior of molecules and reactions. researchgate.net In the context of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)-, computational methods can provide valuable insights into several aspects of its chemistry.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of catalytic reactions involved in the synthesis and transformation of silylated alkynols. By modeling the transition states and intermediates, researchers can understand the factors that control the efficiency and selectivity of these reactions. This knowledge can then be used to design more effective catalysts and reaction conditions.

Electronic Structure and Reactivity: Computational analysis of the electronic structure of 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- can help to predict its reactivity towards different reagents. For example, calculations of the frontier molecular orbitals (HOMO and LUMO) can indicate the most likely sites for nucleophilic or electrophilic attack.

Design of Novel Organosilicon Compounds: Computational modeling can be used to design new organosilicon compounds with specific desired properties. By systematically varying the substituents on the silicon atom and the organic backbone, it is possible to screen for molecules with optimized electronic, optical, or biological properties before embarking on their synthesis in the laboratory. This in silico design approach can significantly accelerate the discovery of new functional materials and bioactive molecules.

Table 2: Applications of Computational Chemistry in Silylated Alkynol Research

| Computational Method | Application | Potential Impact on 3-Butyn-1-ol, 4-(dimethylphenylsilyl)- Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reaction barriers and selectivities. | Design of more efficient and selective catalytic systems for its synthesis and functionalization. |

| Molecular Mechanics (MM) | Conformational analysis and prediction of steric effects. | Understanding the influence of the bulky silyl group on reactivity and stereoselectivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions. | Design of engineered enzymes for the biocatalytic transformation of the compound. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. | In silico screening for potential pharmaceutical applications of its derivatives. |

Q & A

Q. What are the recommended methods for synthesizing 4-(dimethylphenylsilyl)-3-butyn-1-ol in a laboratory setting?

A practical approach involves the reduction of ester intermediates using diisobutylaluminum hydride (DIBAl-H). For example, (E)-3-(dimethylphenylsilyl)-but-2-enol was synthesized via DIBAl-H reduction of an ester precursor in dichloromethane, yielding high purity (96%) after chromatographic purification . Key considerations include maintaining anhydrous conditions and optimizing reaction stoichiometry to minimize byproducts.

Q. How should researchers handle and store 4-(dimethylphenylsilyl)-3-butyn-1-ol to ensure safety and stability?

This compound likely exhibits hazards similar to structurally related alkynols, including skin/eye irritation and flammability. Storage under inert gas (e.g., argon) at 2–8°C in flame-resistant containers is advised. Use fume hoods, nitrile gloves, and safety goggles during handling, referencing safety protocols for analogous compounds .

Q. What spectroscopic techniques are optimal for characterizing the structure of 4-(dimethylphenylsilyl)-3-butyn-1-ol?

Nuclear magnetic resonance (NMR, particularly H and C) and infrared (IR) spectroscopy are critical for confirming the alkyne, hydroxyl, and silyl groups. Mass spectrometry (MS) provides molecular weight validation. Cross-referencing with NIST data for related alkynols (e.g., 3-butyn-1-ol) ensures accurate interpretation .

Advanced Research Questions

Q. How does the dimethylphenylsilyl group influence the reactivity of 3-butyn-1-ol derivatives in cycloaddition reactions?

The bulky silyl group enhances regioselectivity by sterically directing reaction pathways. For instance, S-α-(dimethylphenylsilyl)benzyl acylates undergo cycloaddition with acetylenic dipolarophiles to form thiophene derivatives, where the silyl moiety stabilizes transition states and reduces side reactions . Computational modeling of steric/electronic effects is recommended to predict reactivity.

Q. What strategies can be employed to achieve selective hydrogenation of the alkyne moiety in 4-(dimethylphenylsilyl)-3-butyn-1-ol without affecting the silyl ether group?

Lindlar catalyst (palladium on calcium carbonate with quinoline) selectively hydrogenates alkynes to cis-alkenes while preserving silyl groups. Alternatively, ligand-modified palladium nanoparticles in continuous-flow systems improve selectivity and reduce over-reduction risks. Pre-screening catalysts via small-scale trials is essential .

Q. How can discrepancies in reaction yields for silyl-modified alkynol derivatives be analyzed and resolved?

Systematic analysis of variables—such as solvent polarity (e.g., THF vs. dichloromethane), catalyst loading, and moisture levels—is critical. For example, DIBAl-H reduction yields vary with reaction time and temperature; kinetic studies under controlled conditions help identify optimal parameters . Contradictory data may arise from impurities in starting materials, necessitating rigorous purity checks via GC-MS or HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.